(p-Hydroxyphenyl)glyoxal

Overview

Description

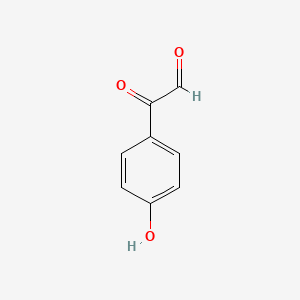

(p-Hydroxyphenyl)glyoxal (C₈H₆O₃) is an aromatic α-dicarbonyl compound characterized by a glyoxal moiety (two adjacent carbonyl groups) attached to a para-hydroxylated benzene ring. This structural feature distinguishes it from simpler α-dicarbonyls like glyoxal (C₂H₂O₂) and methylglyoxal (C₃H₄O₂). The para-hydroxyl group enhances its polarity and influences its reactivity, particularly in biochemical systems. It is widely studied for its role in modifying amino acid residues in proteins, such as arginine and cysteine, leading to enzyme inactivation or functional changes .

Mechanism of Action

Target of Action

4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .

Mode of Action

4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .

Pharmacokinetics

It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .

Result of Action

The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .

Action Environment

The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .

Biochemical Analysis

Biochemical Properties

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .

Cellular Effects

Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways

Molecular Mechanism

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .

Metabolic Pathways

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .

Biological Activity

(p-Hydroxyphenyl)glyoxal, also known as 4-Hydroxyphenyl glyoxal (HPG), is a compound with significant biological implications, particularly in the context of protein modification and enzyme activity. This article reviews the biological activity of HPG, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

- Chemical Formula : C₈H₆O₃

- Molecular Weight : 150.13 g/mol

- CAS Number : 24645-80-5

- Physical State : Off-white crystalline powder

- Solubility : More water-soluble than other arginine modifiers and resistant to oxidation.

HPG is known to specifically react with arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This reaction leads to the formation of spectrophotometrically measurable products, allowing for quantitative analysis of amino acid modifications. The reaction follows Beer's Law within a concentration range of 5 to 50 µM, monitored at a wavelength of 340 nm .

Enzyme Inactivation

Research indicates that HPG can inactivate various enzymes by modifying critical amino acid residues. For instance, studies on tryptophan synthase from Escherichia coli demonstrated that HPG modifies sulfhydryl groups that are essential for enzyme activity. This modification can lead to significant changes in enzyme kinetics and functionality .

Protein Interaction Studies

HPG serves as a valuable reagent in studying protein interactions and enzyme activity. By selectively modifying arginine residues, researchers can investigate the roles these residues play in protein structure and function. This application is particularly useful in understanding enzyme mechanisms and developing inhibitors .

Case Study 1: Tryptophan Synthase Modification

In a study focusing on the alpha subunit of tryptophan synthase, it was found that HPG modifies two to three sulfhydryl groups without affecting arginyl residues modified by other reagents like phenylglyoxal. This specificity allows researchers to deduce the importance of these residues in enzyme activity and protection by substrates .

Case Study 2: Quantitative Analysis of Arginine Modifications

A study utilized HPG for the quantitative detection of arginine modifications in various proteins. The results indicated that HPG's higher water solubility and resistance to oxidation made it superior to traditional reagents like p-nitrophenylglyoxal, enhancing the reliability of measurements in complex biological samples .

Data Table: Comparison of Arginine Modifiers

| Modifier | Solubility | Oxidation Resistance | Specificity |

|---|---|---|---|

| p-Hydroxyphenylglyoxal (HPG) | High | High | Arginine-specific |

| Phenylglyoxal | Moderate | Moderate | Arginine & Sulfhydryl |

| p-Nitrophenylglyoxal | Low | Low | Arginine-specific |

Scientific Research Applications

Protein Modification

Specificity for Arginine Residues

(p-Hydroxyphenyl)glyoxal is known for its ability to specifically modify arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This specificity allows for quantitative analysis of protein interactions and modifications. The reaction can be monitored spectrophotometrically, adhering to Beer's Law within a concentration range of 5 to 50 µM, with detection at 340 nm .

Case Study: Tryptophan Synthase Inactivation

A notable study demonstrated that this compound can inactivate the alpha subunit of tryptophan synthase from Escherichia coli. The research indicated that this compound reacts with sulfhydryl groups and arginyl residues, complicating the understanding of arginine's role in enzyme activity. The findings suggest that two sulfhydryl groups and one essential arginine are crucial for maintaining enzyme function .

Disease Diagnostics

Role in Autoimmune Diseases

Research has indicated that this compound can be utilized in the development of probes for monitoring citrullination processes associated with autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These probes can help identify citrullinated proteins, which are biomarkers for these conditions. The ability to label proteins selectively allows for improved diagnostic techniques .

Biomarker Discovery

The specificity of this compound for arginine residues makes it a valuable tool in biomarker discovery. By identifying proteins modified by this compound, researchers can gain insights into disease mechanisms and potential therapeutic targets. For instance, studies have shown that modifications by this compound can be correlated with disease states characterized by abnormal protein arginine deiminase activity .

Therapeutic Applications

Potential Drug Development

The unique reactivity of this compound has led to its exploration as a scaffold for drug development. Its ability to selectively modify proteins could pave the way for new therapeutic agents targeting specific pathways involved in disease progression. For example, compounds derived from this compound may have applications in treating cancers or neurodegenerative diseases by modulating protein interactions .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying glyoxal and methylglyoxal in environmental samples, and how do their detection limits compare?

- Methodological Answer : Glyoxal and methylglyoxal can be quantified using:

- HPLC with derivatization (e.g., DNPH-coated filters): Offers detection limits of ~1.5 ppbv for glyoxal and 1.3 ppbv for methylglyoxal over 4 hours but suffers from poor temporal resolution and interferences .

- Laser-Induced Phosphorescence (LIP) : Achieves high sensitivity (18 pptv LoD for glyoxal per minute) and fast time resolution (3 Hz) .

- Cavity-Enhanced Spectroscopy (CEDOAS/IB-BCEAS) : Provides LoDs of 28.5 pptv (glyoxal) and 170 pptv (methylglyoxal) per minute with single-point in situ measurements .

- Satellite Retrievals (SCIAMACHY, TROPOMI) : Useful for global spatial distribution but require ground validation (e.g., LIP or CEDOAS) to resolve discrepancies in atmospheric models .

Q. How do seasonal and spatial variations affect glyoxal and methylglyoxal concentrations in different ecosystems?

- Methodological Answer : Seasonal peaks correlate with warm, dry periods due to enhanced biogenic emissions (e.g., isoprene) and biomass burning. Spatial variability is highest in tropical regions (e.g., Amazon, Congo Basin) with biogenic and fire-related sources. Researchers should combine satellite data (SCIAMACHY/TROPOMI) with ground-based monitoring to account for regional differences in VOC oxidation pathways .

Q. What laboratory techniques are recommended for preserving glyoxal integrity during sample fixation?

- Methodological Answer : Replace formaldehyde with acid-free glyoxal (GAF) for RNA-compatible fixation. GAF (2% solution) maintains pH neutrality and avoids RNA-protein crosslinking, enabling transcriptome analysis post-staining and flow sorting .

Advanced Research Questions

Q. What mechanisms explain the acid-catalyzed heterogeneous uptake of glyoxal onto particulate matter, and how does relative humidity modulate reaction pathways?

- Methodological Answer : Glyoxal undergoes hydration on aerosols, forming oligomers via acid-catalyzed mechanisms. At 55% RH, (NH₄)₂SO₄ aerosols show uptake coefficients (γ) of ~2.9×10⁻³, increasing with acidity. Low RH (<20%) suppresses oligomerization due to reduced particle water content. Use aerosol mass spectrometry (AMS) and UV-vis/NMR spectroscopy to identify products like cyclic acetals and sulfate esters .

Q. How can discrepancies between satellite-derived glyoxal data and ground-based measurements be resolved to improve atmospheric models?

- Methodological Answer : Ground-truth satellite retrievals (e.g., SCIAMACHY) with LIP or CEDOAS in marine/rural regions to account for missing sources (e.g., oceanic emissions). Integrate vertical profile data and model sensitivity tests (e.g., GEOS-Chem) to refine SOA formation estimates .

Q. What experimental approaches quantify the contribution of glyoxal-derived secondary organic aerosols (SOA) under varying atmospheric conditions?

- Methodological Answer : Use chamber experiments with ammonium sulfate seeds under controlled RH (30–80%). Monitor organic growth via HR-ToF-AMS and DMA. For field studies, apply tracer-based methods (e.g., cyclohexane dilution) to assess reversibility of uptake .

Q. How do oligomerization pathways of glyoxal and methylglyoxal differ, and what implications do these have for aerosol composition?

- Methodological Answer : Glyoxal forms hydrates and cyclic acetals, while methylglyoxal undergoes aldol condensation due to its methyl group enabling enolization. DFT calculations (B3LYP/6-311+G*) and kinetic modeling reveal methylglyoxal’s preference for nucleophilic attack at the aldehyde group, leading to distinct oligomers. These differences impact SOA volatility and brown carbon formation .

Q. What advanced glycation endproducts (AGEs) are formed from glyoxal in biological systems, and how are they quantified in vitro?

- Methodological Answer : Glyoxal generates Nε-(carboxymethyl)lysine (CML) via reactions with lysine residues. For quantification:

- Use Girard-T reagent derivatization followed by HPLC-UV/fluorescence detection.

- Validate with ESI-MS to identify S-(carboxymethyl)cysteine adducts on proteins.

- Maintain physiological conditions (pH 7.4, 37°C) and use aminoguanidine to trap reactive intermediates .

Q. Contradictions and Validation Notes

- Commercial Standards : highlights variability in methylglyoxal standards; researchers should validate purity via NMR or prepare in-house derivatives.

- Reactivity Differences : notes methylglyoxal’s lower aerosol growth vs. glyoxal, emphasizing the need for controlled chamber studies to resolve mechanistic disparities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylglyoxal (C₈H₆O₂)

- Structural Differences : Lacks the hydroxyl group at the para position of the benzene ring.

- Reactivity: Primarily reacts with arginine residues via covalent modification of guanidino groups, making it a tool for studying arginine-dependent enzyme active sites .

- Applications : Used in protein chemistry to probe arginine’s role in enzymatic activity.

- Key Contrast : The absence of the hydroxyl group in phenylglyoxal reduces its affinity for cysteine residues compared to (p-Hydroxyphenyl)glyoxal, which selectively modifies sulfhydryl groups .

(4-Fluorophenyl)glyoxal (C₈H₅FO₂)

- Structural Differences : Contains a fluorine atom at the para position instead of a hydroxyl group.

Glyoxal (C₂H₂O₂) and Methylglyoxal (C₃H₄O₂)

- Structural Differences : Lack aromatic rings and are smaller, aliphatic α-dicarbonyls.

- Reactivity: Glyoxal and methylglyoxal react with lysine and arginine residues, forming advanced glycation end-products (AGEs) like carboxymethyllysine (CML) and imidazolium crosslinks . In atmospheric chemistry, both compounds contribute to secondary organic aerosol (SOA) formation via reactions with amino acids or ammonium sulfate .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Targets | Primary Applications |

|---|---|---|---|---|

| This compound | C₈H₆O₃ | 150.13 | Cysteine sulfhydryls | Enzyme inactivation studies |

| Phenylglyoxal | C₈H₆O₂ | 134.13 | Arginine guanidino groups | Protein arginine modification |

| (4-Fluorophenyl)glyoxal | C₈H₅FO₂ | 152.12 | Undocumented (presumed arginine) | Synthetic chemistry |

| Glyoxal | C₂H₂O₂ | 58.04 | Lysine, arginine | AGE formation, atmospheric SOA |

| Methylglyoxal | C₃H₄O₂ | 72.06 | Lysine, arginine | AGE formation, SOA production |

Mechanistic Insights and Research Findings

- This compound vs. Phenylglyoxal: In the α subunit of E. coli tryptophan synthase, this compound modifies 2–3 cysteine residues, while phenylglyoxal inactivates the enzyme by modifying arginine residues. The para-hydroxyl group likely alters electronic properties, favoring thiol-specific reactions over guanidino group targeting .

- Environmental Relevance of Aliphatic α-Dicarbonyls: Glyoxal and methylglyoxal contribute to atmospheric brown carbon via aqueous-phase reactions with ammonium sulfate, forming light-absorbing organics. In contrast, aromatic α-dicarbonyls like this compound are less studied in environmental contexts but may exhibit distinct partitioning behavior due to higher molecular weights and polar substituents.

Preparation Methods

Chemical Synthesis Methods

The synthesis of (p-hydroxyphenyl)glyoxal predominantly involves oxidation and condensation reactions. Two well-documented approaches are highlighted below.

Nitrosation of p-Hydroxypropiophenone

A patented method describes the synthesis of this compound hydrate via nitrosation of p-hydroxypropiophenone. In this process, p-hydroxypropiophenone (10 g) is dissolved in dry ether (70 mL) and treated with butyl nitrite (11.5 mL) under hydrogen chloride gas bubbling. The reaction mixture is stirred at 0–5°C for 30 minutes, followed by overnight refrigeration. The intermediate 1-(p-hydroxyphenyl)-1,2-propanedione-2-oxime is isolated and hydrolyzed with sodium hydroxide (5% aqueous solution) to yield the glyoxal hydrate. Acidification with concentrated hydrochloric acid precipitates the product, which is recrystallized from water to obtain pure this compound hydrate (58 g, 65% yield).

Aldoxime Cyclization with Titanium Tetrachloride

An alternative route employs p-hydroxyphenylglyoxal aldoxime as a precursor. The aldoxime (330 mg, 2 mmol) is reacted with α-aminophenylpropiononitrile hydrochloride (436 mg, 2.4 mmol) in pyridine at −5°C using titanium tetrachloride (TiCl₄) as a catalyst. This yields the N-oxide intermediate (94% yield), which is subsequently deoxygenated with zinc-acetic acid (Zn–AcOH) in dichloromethane to afford this compound in 95% yield. The overall yield for this three-step process, including subsequent condensation with p-hydroxyphenylpyruvic acid, is 56.26%.

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrosation | p-Hydroxypropiophenone | HCl, butyl nitrite | 65 | |

| Aldoxime Cyclization | p-Hydroxyphenylglyoxal aldoxime | TiCl₄, Zn–AcOH | 95 |

Purification and Characterization

Purification of this compound typically involves recrystallization or chromatographic techniques. The patented method uses sequential aqueous extractions and recrystallization from water to achieve >98% purity. In contrast, the TiCl₄-mediated synthesis employs column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.

Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The ¹H-NMR spectrum (600 MHz, D₂O) displays signals at δ 7.85 ppm (d, 2H, aromatic), δ 6.90 ppm (d, 2H, aromatic), and δ 9.65 ppm (s, 1H, aldehyde). Mass spectrometry (MS) confirms the molecular ion peak at m/z 168.15 [M+H]⁺ for the monohydrate form.

Applications in Organic Synthesis

This compound serves as a key intermediate in synthesizing imidazopyrazinones, a class of bioluminescent compounds. For example, condensation with α-aminophenylpropiononitrile yields Watasenia preluciferin, a marine bioluminescence precursor. Additionally, it modifies arginine residues in peptides, enabling structural studies of antimicrobial agents like kalata B1.

Comparative Analysis of Methodologies

The nitrosation method offers simplicity and scalability, with a 65% yield, but requires stringent temperature control (−5°C to 20°C). The aldoxime route achieves higher yields (95%) but involves multi-step synthesis and hazardous reagents (TiCl₄). Economic and safety considerations favor the nitrosation method for industrial-scale production, while the aldoxime approach is preferable for laboratory-scale precision.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.